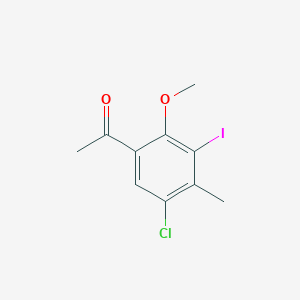

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(5-chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClIO2/c1-5-8(11)4-7(6(2)13)10(14-3)9(5)12/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQUFCLEMACJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1I)OC)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone typically involves multi-step organic reactions. One common method is the halogenation of 1-(2-methoxy-4-methylphenyl)ethanone, followed by iodination and chlorination under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chloro and iodo substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared to structurally related acetophenones, focusing on substituent patterns, synthesis routes, and physicochemical properties.

Structural Analogs and Substitution Patterns

Physicochemical Properties

- Molecular Weight: The iodine atom contributes significantly to the higher molecular weight (310.52 vs. 200.62 for non-iodinated analogs) .

- Melting Points: The target compound melts at 76°C, lower than hydroxylated analogs (e.g., 109–110°C for 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) due to reduced hydrogen bonding .

Reactivity and Functional Group Impact

- Electrophilic Substitution : The iodine atom’s bulkiness and electronegativity may slow electrophilic aromatic substitution compared to chloro or methoxy groups .

- Hydrogen Bonding: Analogs with hydroxyl groups (e.g., 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone) exhibit stronger intermolecular interactions, influencing crystallization and solubility .

Actividad Biológica

1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone is an organic compound characterized by its complex aromatic structure and the presence of multiple halogen substituents. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and anti-amyloidogenic properties.

The compound features:

- Chloro and Iodo Substituents : These halogens can significantly influence the reactivity and biological activity of the compound.

- Methoxy and Methyl Groups : These groups may enhance lipophilicity and modulate interactions with biological targets.

Anticancer Potential

Recent studies have explored the anticancer properties of halogenated phenyl derivatives, including 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone. The unique combination of chloro and iodo substituents may contribute to its efficacy against various cancer cell lines. A comparative analysis of similar compounds indicates that those with multiple halogen substituents often exhibit enhanced cytotoxicity.

Table 1: Comparative Cytotoxicity of Halogenated Compounds

| Compound Name | IC50 (µM) | Target Cancer Cell Line |

|---|---|---|

| 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone | TBD | TBD |

| Tolcapone (reference) | 20 | TTR-related tumors |

| Other Halogenated Analogues | Varies | Various |

Anti-Amyloidogenic Activity

The compound has shown promise in inhibiting transthyretin (TTR) amyloidogenesis, a process implicated in conditions such as familial amyloid polyneuropathy (FAP). In vitro studies have demonstrated that halogenated derivatives can stabilize TTR tetramers, reducing their propensity to aggregate into amyloid fibrils.

Case Study: Inhibition of TTR Aggregation

A study conducted on various halogenated analogues, including 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone, revealed a concentration-dependent inhibition of TTR aggregation. The results indicated that at optimal concentrations, these compounds could inhibit fibril formation by over 90%.

Table 2: Inhibition Rates of TTR Aggregation

| Compound Name | Concentration (µM) | Inhibition Rate (%) |

|---|---|---|

| 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone | 20 | 92.8 |

| Tolcapone (control) | 20 | 90.0 |

| M-23 (analog) | 20 | TBD |

Mechanistic Insights

Molecular dynamics simulations suggest that the binding interactions between TTR and halogenated compounds are critical for their anti-amyloidogenic activity. The presence of halogens may enhance non-covalent interactions, stabilizing the protein-ligand complex.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(5-Chloro-3-iodo-2-methoxy-4-methylphenyl)ethanone?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 5-chloro-3-iodo-2-methoxy-4-methylbenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include halogenation of precursor acetophenones under controlled conditions. Reaction optimization (temperature, solvent, catalyst loading) is critical to avoid side products like over-halogenated derivatives. Post-synthesis purification via column chromatography is recommended .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure regioselectivity, as iodine’s bulkiness may hinder substitution at the 3-position.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodology : Combine NMR spectroscopy (¹H, ¹³C) to identify functional groups and substituent positions, and X-ray crystallography for absolute configuration determination. For crystallography, use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve heavy atoms like iodine .

- Data Interpretation : Compare NMR chemical shifts with analogous compounds (e.g., 1-(5-Chloro-2-methylphenyl)ethanone) to validate substituent effects .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

- Methodology : If discrepancies arise (e.g., NMR suggests a planar conformation, but X-ray shows steric distortion), perform DFT calculations to model the ground-state geometry. Validate using variable-temperature NMR to assess dynamic effects. Cross-reference with IR spectroscopy to confirm hydrogen bonding or steric interactions .

- Case Study : In , triazole-thioether analogs showed conformational flexibility in solution but rigidity in crystal structures. Adjust refinement parameters in SHELXL (e.g., displacement ellipsoids) to account for disorder .

Q. What strategies optimize reaction yields in halogen-rich environments during synthesis?

- Methodology : Use low-temperature halogenation (e.g., iodine monochloride in DCM at −20°C) to minimize polyhalogenation. For alkylation (e.g., introducing methoxy groups), employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

- Example : achieved 91% yield in S-alkylation reactions using 2-bromo-1-(4-methoxyphenyl)ethanone by optimizing solvent polarity (DMSO/water mixture) .

Q. How can computational methods predict biological activity or reactivity of this compound?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). For reactivity prediction, apply frontier molecular orbital theory (HOMO/LUMO analysis) via Gaussian software to identify electrophilic/nucleophilic sites. Validate with kinetic studies (e.g., Hammett plots) .

- Data Sources : PubChem data (CIDs 35633353, 58966351) provide structural parameters for QSAR modeling .

Q. What modifications enhance the compound’s bioactivity while minimizing toxicity?

- Methodology : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve binding affinity to targets like kinase enzymes. Replace the methoxy group with a hydroxyl group for increased solubility and reduced hepatotoxicity. Use in vitro assays (e.g., MTT for cytotoxicity) to screen derivatives .

- Case Study : highlights thiophene-containing analogs with enhanced antibacterial activity via π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.